An In-depth Technical Guide to Dixylyl Disulfide: CAS Numbers, Properties, Synthesis, and Analysis
An In-depth Technical Guide to Dixylyl Disulfide: CAS Numbers, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixylyl disulfide, an organosulfur compound, exists as various isomers depending on the substitution pattern of the methyl groups on the phenyl rings. These compounds are of interest in organic synthesis and are notably identified as process-related impurities in the manufacturing of the antidepressant drug Vortioxetine (B1682262).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for dixylyl disulfide isomers, with a focus on providing practical information for researchers and professionals in drug development.
Chemical Identification and Physical Properties
Dixylyl disulfide is characterized by the molecular formula C₁₆H₁₈S₂ and a molecular weight of approximately 274.45 g/mol .[3][4] The properties of the most common isomers are summarized below.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| bis(2,4-Dimethylphenyl) disulfide | 13616-83-6 | C₁₆H₁₈S₂ | 274.44 | - | 365.1 at 760 mmHg | 265 | 1.13 |
| bis(2,5-Dimethylphenyl) disulfide | 3808-86-4 | C₁₆H₁₈S₂ | 274.45 | - | 364 at 760 mmHg | 51-53 | 1.13 |
| bis(3,5-Dimethylphenyl) disulfide | 65151-60-2 | C₁₆H₁₈S₂ | 274.45 | Yellow solid or oil | 385.7 at 760 mmHg (Predicted) | - | 1.13 (Predicted) |
| bis(2,3-Dimethylphenyl) disulfide | 55990-91-5 | C₁₆H₁₈S₂ | 274.45 | - | - | - | - |
| Dixylyl disulfide (isomer mixture) | 27080-90-6 | C₁₆H₁₈S₂ | 274.44 | - | 365.1 at 760 mmHg | - | 1.13 |
Note: Some physical properties are predicted and may vary.[3][4][5][6][][8][9][10][11]
Synthesis of Dixylyl Disulfide
The synthesis of dixylyl disulfides, as with other diaryl disulfides, can be achieved through the oxidation of the corresponding xylenethiols. Several general methods for the synthesis of disulfides from thiols have been reported and can be adapted for dixylyl disulfide preparation.
General Experimental Protocol: Oxidation of Xylenethiol
This protocol describes a general method for the synthesis of diaryl disulfides which can be applied to the synthesis of dixylyl disulfide isomers from their corresponding xylenethiol precursors.
Materials:
-
Appropriate xylenethiol isomer (e.g., 2,4-dimethylthiophenol)
-
Oxidizing agent (e.g., iodine, hydrogen peroxide, or air)
-
Solvent (e.g., ethanol, chloroform, or dimethylformamide)
-
Base (optional, e.g., triethylamine)
-
Sodium thiosulfate (B1220275) solution (for quenching iodine)
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the xylenethiol (1.0 equivalent) in a suitable solvent in a round-bottom flask.
-
Oxidation:
-
Using Iodine: Add a solution of iodine (0.5 equivalents) in the same solvent dropwise to the stirred thiol solution at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.
-
Using Hydrogen Peroxide: Add hydrogen peroxide (1.1 equivalents) dropwise to the thiol solution. The reaction may be exothermic and require cooling.
-
Using Air: In the presence of a base like triethylamine (B128534) in a solvent such as DMF, the thiol can be oxidized by bubbling air through the reaction mixture. This method is considered environmentally friendly.[12]
-
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Work-up:
-
If iodine was used, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude dixylyl disulfide. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[13][14]
Below is a diagram illustrating the general workflow for the synthesis of diaryl disulfides.
Analytical Methodologies
The analysis of dixylyl disulfide is particularly relevant in the context of quality control for the active pharmaceutical ingredient (API) Vortioxetine, where it is a known impurity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for its detection and quantification.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the analysis of Vortioxetine and its related substances, which can be adapted to specifically quantify dixylyl disulfide.
Illustrative HPLC Parameters:
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with pH adjustment) is typically used in a gradient or isocratic elution mode.[15][17]
-
Detection: UV detection at a wavelength of around 228 nm is suitable for the analysis of Vortioxetine and its impurities, including dixylyl disulfide.[16]
-
Column Temperature: Maintaining a constant column temperature, for example, at 25 °C, is crucial for reproducible results.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[16]
Sample Preparation:
A stock solution of the sample (e.g., Vortioxetine API) is prepared in a suitable solvent like methanol. This stock solution is then diluted to an appropriate concentration for HPLC analysis.
The following diagram outlines the typical workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of volatile and semi-volatile compounds like dixylyl disulfide.
Illustrative GC-MS Parameters:
-
Column: A capillary column such as a DB-5MS is suitable for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection Mode: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, the oven temperature can be held at an initial temperature and then ramped up to a final temperature.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[18][19]
Toxicological Properties
There is limited publicly available information specifically on the toxicological properties, including LD50 values, of dixylyl disulfide isomers. However, safety data sheets for related compounds and general knowledge of aromatic disulfides suggest that they should be handled with care. For instance, the safety data sheet for diphenyl disulfide indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. The GHS classification for bis(4-methylphenyl) disulfide includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[20]
Given the lack of specific data for dixylyl disulfide, it is prudent to treat it as a potentially hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of dixylyl disulfide isomers. Research on the biological effects of disulfide-containing compounds is an active area. For example, diallyl disulfide, a component of garlic, has been shown to possess various biological activities, including anti-inflammatory and antioxidant effects.[6][21][22] However, these findings cannot be directly extrapolated to dixylyl disulfide. The primary significance of dixylyl disulfide in the context of drug development currently lies in its role as a process impurity that needs to be monitored and controlled.
Conclusion
This technical guide provides a summary of the available information on dixylyl disulfide, focusing on its chemical and physical properties, synthesis, and analytical methods. While detailed toxicological and biological activity data for dixylyl disulfide isomers are currently scarce, the provided information on its synthesis and analysis will be valuable for researchers and professionals involved in the quality control of pharmaceuticals where it may be present as an impurity. Further research is needed to fully characterize the toxicological profile and potential biological effects of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DISULFIDE, BIS(2,4-DIMETHYLPHENYL) | 13616-83-6 [m.chemicalbook.com]
- 3. Disulfide, bis(2,5-dimethylphenyl)|lookchem [lookchem.com]
- 4. Disulfide, bis(3,5-dimethylphenyl) | C16H18S2 | CID 103279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. 27080-90-6 CAS MSDS (DIXYLYL DISULPHIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fluorochem.cnreagent.com [fluorochem.cnreagent.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 13616-83-6 Bis(2,4-dimethylphenyl) disulfide, CasNo.13616-83-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Toxicological evaluation of subchronic exposure to diphenyl diselenide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
